molecular formula C22H14N2O5 B2823100 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 879437-08-8

4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No. B2823100
CAS RN: 879437-08-8
M. Wt: 386.363
InChI Key: GOILEYLRHUVGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a chemical compound with the molecular formula C22H14N2O5 . It has an average mass of 386.357 Da and a monoisotopic mass of 386.090271 Da .


Molecular Structure Analysis

The molecule has a complex structure with multiple aromatic rings . More detailed structural analysis would require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. The molecule has an average mass of 386.357 Da and a monoisotopic mass of 386.090271 Da .

Scientific Research Applications

Rapid-response Fluorescent Probes for Imaging

One study highlights the development of a near-infrared fluorescent probe with rapid response to nitroxyl (HNO), a compound generated from nitric oxide in biological systems. This probe shows promise for real-time monitoring of HNO in vivo, facilitating the understanding of HNO's biological functions due to its rapid response and suitability for biological imaging (Zhang et al., 2020).

Antituberculosis Activity of Synthesized Compounds

Research on the synthesis of 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine derivatives has shown promising in vitro antitubercular activity against Mycobacterium tuberculosis. This study demonstrates the potential of chromene-based compounds in tuberculosis treatment, with one compound exhibiting significant activity (Warekar et al., 2017).

Corrosion Inhibition Studies

Another area of application is in corrosion inhibition. A study demonstrated that N-Phenyl-benzamide derivatives serve as effective corrosion inhibitors for mild steel in acidic conditions. The presence of nitro substituents influences the efficiency of these inhibitors, providing insights into the design of more effective corrosion inhibitors (Mishra et al., 2018).

Crystal Structure Analysis

The crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was determined, revealing significant interactions and arrangements within the crystal lattice. This study contributes to the understanding of molecular structures and their implications for various applications (Saeed et al., 2008).

Polymer Synthesis and Characterization

Research into the synthesis of block copolymers containing aramide with low polydispersity highlights the versatility of related compounds in polymer science. This work opens avenues for the development of novel materials with tailored properties (Yokozawa et al., 2002).

Future Directions

The future directions for research on “4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Chromenes are a versatile class of compounds with a wide range of biological activities, suggesting potential for future pharmaceutical applications .

properties

IUPAC Name

4-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-20-17-8-4-5-9-18(17)29-22(19(20)14-6-2-1-3-7-14)23-21(26)15-10-12-16(13-11-15)24(27)28/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOILEYLRHUVGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.